molecular formula C7H12ClF2NO B11766214 (4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride

(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride

Cat. No.: B11766214
M. Wt: 199.62 g/mol
InChI Key: PMHQPRMZQKFYKV-KGZKBUQUSA-N
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Description

(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of fluorine atoms, which can significantly influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the cyclopenta[b][1,4]oxazine ring system, followed by the introduction of fluorine atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the compound’s functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including solvent choice and temperature, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.

    Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, benefiting various industrial processes.

Mechanism of Action

The mechanism of action of (4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,7aR)-rel-6,6-Difluorooctahydrocyclopenta[b][1,4]oxazine hydrochloride stands out due to its specific ring structure and the presence of multiple fluorine atoms, which confer unique reactivity and interaction profiles. This makes it a valuable compound for diverse scientific and industrial applications.

Properties

Molecular Formula

C7H12ClF2NO

Molecular Weight

199.62 g/mol

IUPAC Name

(4aR,7aR)-6,6-difluoro-3,4,4a,5,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine;hydrochloride

InChI

InChI=1S/C7H11F2NO.ClH/c8-7(9)3-5-6(4-7)11-2-1-10-5;/h5-6,10H,1-4H2;1H/t5-,6-;/m1./s1

InChI Key

PMHQPRMZQKFYKV-KGZKBUQUSA-N

Isomeric SMILES

C1CO[C@@H]2CC(C[C@H]2N1)(F)F.Cl

Canonical SMILES

C1COC2CC(CC2N1)(F)F.Cl

Origin of Product

United States

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